![molecular formula C15H15ClN2O4S B2469217 5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride CAS No. 680185-44-8](/img/structure/B2469217.png)
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C15H15ClN2O4S. It is used primarily in proteomics research and other scientific applications. This compound is known for its unique structure, which includes a morpholine ring, a naphthalene ring, and a sulfonyl chloride group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride typically involves the reaction of morpholine with phosgene to form morpholine-4-carbonyl chloride. This intermediate is then reacted with 5-amino-naphthalene-1-sulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs in aqueous conditions, often accelerated by the presence of a base or acid.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride is widely used in scientific research, particularly in:
Proteomics: It is used as a labeling reagent for the identification and quantification of proteins.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of stable covalent bonds. This property makes it useful in labeling and modifying biomolecules. The molecular targets include amino groups in proteins and other biomolecules, facilitating their identification and study .
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carbonyl chloride: Similar in structure but lacks the naphthalene and sulfonyl chloride groups.
Naphthalene-1-sulfonyl chloride: Contains the naphthalene and sulfonyl chloride groups but lacks the morpholine moiety.
Uniqueness
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride is unique due to its combination of a morpholine ring, a naphthalene ring, and a sulfonyl chloride group. This unique structure imparts specific reactivity and makes it particularly useful in proteomics and other scientific research applications .
Properties
IUPAC Name |
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c16-23(20,21)14-6-2-3-11-12(14)4-1-5-13(11)17-15(19)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJANEZGJOPABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
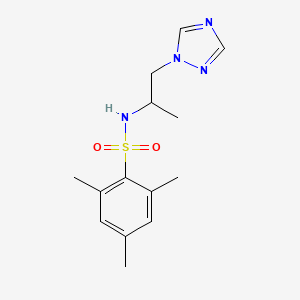

![N-(3-chlorophenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2469136.png)
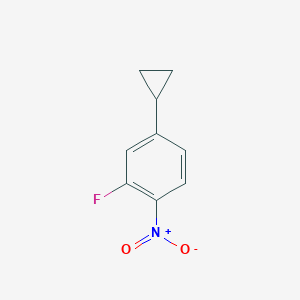
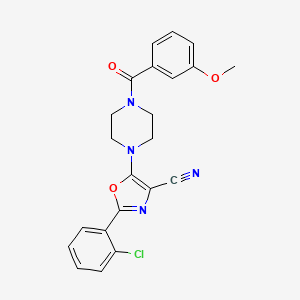
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
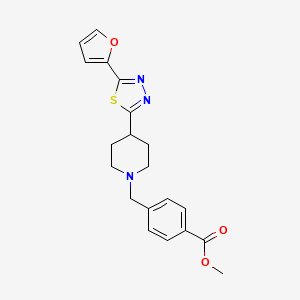
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)
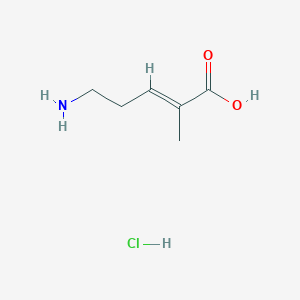
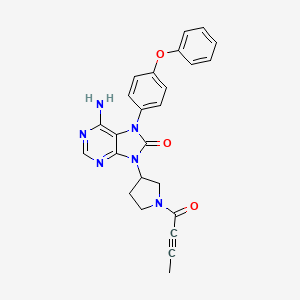
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)
![METHYL 6,7-DIMETHOXY-4-[(PHENYLCARBAMOYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2469157.png)
